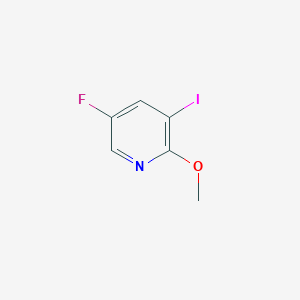

5-Fluoro-3-iodo-2-methoxypyridine

Description

Significance of Pyridine (B92270) Heterocycles in Chemical Synthesis

The pyridine ring is a fundamental six-membered aromatic heterocycle, structurally similar to benzene (B151609) but with one carbon atom replaced by nitrogen. sigmaaldrich.comsynquestlabs.com This nitrogen atom profoundly influences the ring's properties, making it a cornerstone in numerous chemical applications. Pyridine and its derivatives are ubiquitous, found in natural products like vitamins (niacin) and alkaloids, and are essential components in a vast array of pharmaceuticals and agrochemicals. sigmaaldrich.comijssst.infomanaspetrochem.com

In organic synthesis, the pyridine skeleton is considered a "privileged scaffold" because its structure can be readily modified to create large libraries of compounds. manaspetrochem.com The nitrogen atom imparts a weak basicity and allows the ring to act as a ligand, coordinating with metal catalysts in a wide range of reactions. manchesterorganics.com Unlike benzene, the electron-deficient nature of the pyridine ring alters its reactivity, making it susceptible to nucleophilic substitution, particularly at the positions adjacent (C2) and opposite (C4) to the nitrogen. manaspetrochem.com This distinct reactivity profile provides chemists with a powerful tool for constructing new molecules. nih.gov

Strategic Importance of Fluorine and Iodine Substituents in Pyridine Chemistry

The introduction of halogen atoms, specifically fluorine and iodine, onto a pyridine ring is a key strategy in modern drug design and organic synthesis.

Fluorine , with its high electronegativity and small size, offers several advantages in medicinal chemistry. Substituting a hydrogen atom with fluorine can significantly alter a molecule's electronic properties, influencing its acidity (pKa), and metabolic stability. Fluorine can block sites on a molecule that are prone to metabolic oxidation, thereby increasing the drug's half-life in the body. Furthermore, it can enhance the binding affinity of a drug to its target protein and improve its membrane permeability.

Iodine , the largest and least electronegative of the stable halogens, plays a different but equally important role. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds. This characteristic makes the iodide an excellent "leaving group" in chemical reactions. Organoiodine compounds are therefore highly valuable intermediates in cross-coupling reactions (like Suzuki and Sonogashira couplings), which are powerful methods for forming new carbon-carbon bonds. This reactivity allows for the straightforward attachment of other functional groups at the position occupied by the iodine atom. Molecular iodine and iodine-containing reagents also serve as mild and effective catalysts or promoters for a variety of organic transformations.

Overview of 5-Fluoro-3-iodo-2-methoxypyridine within the Context of Multifunctional Pyridines

A molecule such as this compound is a prime example of a multifunctional pyridine. Each substituent is placed for a specific strategic purpose:

The 2-methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring and provide a handle for further modification.

The 3-iodo substituent serves as a versatile synthetic handle. Its position makes it a prime site for cross-coupling reactions, allowing for the introduction of a wide variety of molecular fragments.

The 5-fluoro substituent acts as a powerful modulator of the molecule's physicochemical properties, intended to enhance its potential as a bioactive agent.

The combination of an electron-donating group (methoxy), a reactive leaving group (iodo), and a bio-property modulator (fluoro) on a single pyridine scaffold would create a highly valuable and versatile building block. Such a compound would allow chemists to perform sequential and site-selective reactions, building complex target molecules with high precision. While this specific isomer remains elusive, the well-documented utility of its relatives underscores the strategic design behind its conception.

Data on Related Halogenated Pyridines

While no data exists for this compound, several of its isomers and analogues are commercially available and have defined properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Fluoro-4-iodo-2-methoxypyridine | 884495-13-0 | C₆H₅FINO | 253.01 |

| 2-Fluoro-3-iodo-5-methoxypyridine | 1227579-57-8 | C₆H₅FINO | 253.01 |

| 5-Bromo-3-iodo-2-methoxypyridine | 578007-66-6 | C₆H₅BrINO | 313.92 |

| 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 | C₆H₅BrINO | 313.92 |

| 2-Fluoro-3-iodo-5-methylpyridine | 153034-78-7 | C₆H₅FIN | 237.01 |

| 5-Fluoro-3-iodo-pyridin-2-ylamine | 823218-51-5 | C₅H₄FIN₂ | 238.00 |

Properties

IUPAC Name |

5-fluoro-3-iodo-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMSFJQETPGHSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300916 | |

| Record name | 5-Fluoro-3-iodo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-25-7 | |

| Record name | 5-Fluoro-3-iodo-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-iodo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 3 Iodo 2 Methoxypyridine and Analogues

Retrosynthetic Analysis of the 5-Fluoro-3-iodo-2-methoxypyridine Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections involve the sequential introduction of the halogen substituents onto a pre-existing 2-methoxypyridine (B126380) core. The carbon-iodine and carbon-fluorine bonds are the most logical points for disconnection.

One common strategy involves the initial synthesis of a fluorinated methoxypyridine, followed by a regioselective iodination. Alternatively, a route starting from an iodinated methoxypyridine with subsequent fluorination can be envisioned. A third approach considers the synthesis of a dihalopyridine intermediate which can then be converted to the target molecule. These strategies are explored in detail in the following sections.

Direct Halogenation Strategies

Direct halogenation of a substituted pyridine (B92270) ring is a common and effective method for the synthesis of this compound. The success of this approach hinges on the ability to control the regioselectivity of the halogenation reactions.

The synthesis of this compound can be achieved through the regioselective iodination of 5-fluoro-2-methoxypyridine (B1304894). The directing effects of the existing methoxy (B1213986) and fluoro substituents are crucial in determining the position of iodination. The methoxy group at the 2-position is an ortho-, para-director, while the fluoro group at the 5-position is also an ortho-, para-director, albeit a deactivating one. This combination of directing effects favors electrophilic substitution at the 3- and 6-positions.

Various iodinating agents can be employed for this transformation. A common method involves the use of iodine in the presence of an oxidizing agent or a Lewis acid to generate a more electrophilic iodine species. nih.gov For instance, the use of N-iodosuccinimide (NIS) in an appropriate solvent can lead to the desired product. The reaction conditions, including solvent, temperature, and the choice of iodinating reagent, must be carefully optimized to achieve high regioselectivity and yield.

A study on the iodination of similar chlorinated aromatic compounds highlighted the use of silver salts like Ag₂SO₄ in conjunction with iodine to achieve regioselective iodination. nih.gov While not directly on the fluorinated analogue, this suggests a potential avenue for optimizing the iodination of 5-fluoro-2-methoxypyridine.

An alternative strategy involves the directed fluorination of a 3-iodo-2-methoxypyridine (B40976) precursor. scbt.com However, direct C-H fluorination of pyridines can be challenging due to the electron-deficient nature of the pyridine ring. acs.org Recent advancements in C-H activation and fluorination chemistry have provided new tools for such transformations. acs.orgrsc.org

Directed C-H fluorination often relies on the use of a directing group to position the fluorinating agent at a specific site. rsc.org While no specific examples for the direct fluorination of 3-iodo-2-methoxypyridine to the 5-position were found, the general principles of directed C-H fluorination could be applied. acs.org For instance, the development of methods for the site-selective fluorination of 3-substituted pyridines to give the 2-fluoro product suggests that with the right directing group strategy, fluorination at the 5-position could be feasible. acs.org

A more traditional approach involves a Sandmeyer-type reaction starting from 5-amino-3-iodo-2-methoxypyridine. Diazotization of the amino group followed by treatment with a fluoride (B91410) source, such as tetrafluoroboric acid (HBF₄), could yield the desired this compound. A similar process has been described for the synthesis of 2-methoxy-3-bromo-5-fluoropyridine from 2-methoxy-5-aminopyridine. google.com

Palladium-Catalyzed Cross-Coupling Precursors

This compound is a valuable precursor for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. acs.orgmdpi.com The synthesis of this compound can also be approached by preparing suitable intermediates for these very reactions.

The synthesis of various halopyridine intermediates is crucial for accessing this compound and its analogues. For example, the synthesis of 2-methoxy-3-bromo-5-fluoropyridine has been reported, which could potentially be converted to the iodo analogue via a halogen exchange reaction. google.com This bromo-fluoro intermediate is synthesized by first fluorinating 2-methoxy-5-aminopyridine via a diazotization reaction, followed by bromination. google.com

The table below outlines some relevant halopyridine intermediates and their properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-3-iodo-2-methoxy-pyridine | 578007-66-6 | C₆H₅BrINO | 313.92 |

| 2-Bromo-5-iodo-3-methoxypyridine | 1131335-43-7 | C₆H₅BrINO | 313.92 |

| 5-Fluoro-4-iodo-2-methoxypyridine | 884495-13-0 | C₆H₅FINO | 253.01 |

| 5-Fluoro-3-iodopyridin-2-amine | 823218-51-5 | C₅H₄FIN₂ | 238.00 |

This data is compiled from various chemical supplier databases. sigmaaldrich.comsigmaaldrich.comaablocks.comsynquestlabs.com

Organometallic reagents play a pivotal role in modern organic synthesis. The preparation of boronic acid or organozinc derivatives of fluorinated methoxypyridines provides a versatile platform for introducing the iodo group via cross-coupling reactions.

For instance, (5-fluoro-2-methoxypyridin-3-yl)boronic acid is a known compound that can be synthesized and subsequently used in a palladium-catalyzed coupling reaction with an iodine source to furnish this compound. bldpharm.comsigmaaldrich.com The synthesis of this boronic acid typically involves the reaction of a corresponding halopyridine (e.g., 3-bromo-5-fluoro-2-methoxypyridine) with a boronating agent like bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst.

The use of organozinc reagents offers another powerful synthetic route. researchgate.netorgsyn.orgresearchgate.net These reagents can be prepared from the corresponding organohalides and are known for their high functional group tolerance and reactivity in cross-coupling reactions. researchgate.netresearchgate.net A potential route to this compound could involve the preparation of a 5-fluoro-2-methoxypyridin-3-ylzinc reagent, followed by a palladium-catalyzed cross-coupling with an electrophilic iodine source. The development of air- and moisture-stable organozinc pivalates has further enhanced the utility of these reagents in synthesis. orgsyn.org

The table below summarizes key organometallic precursors.

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

| (5-Fluoro-2-methoxypyridin-3-yl)boronic acid | 957120-32-0 | C₆H₇BFNO₃ | (5-fluoro-2-methoxypyridin-3-yl)boronic acid |

| 5-Bromo-2-methoxypyridine-3-boronic acid | 850864-59-4 | C₆H₇BBrNO₃ | (5-bromo-2-methoxypyridin-3-yl)boronic acid |

This data is compiled from various chemical supplier databases and scholarly articles. sigmaaldrich.comnih.gov

Conclusion

Advanced Deprotometalation-Driven Functionalization

Directed deprotometalation is a powerful tool for the regioselective functionalization of the pyridine (B92270) scaffold. znaturforsch.com This approach involves the removal of a proton by a strong base, followed by quenching with an electrophile to introduce a new functional group.

Chemo- and Regioselective Deprotonation Utilizing Mixed Metal Bases (e.g., LiTMP/ZnCl2·TMEDA)

The use of mixed metal bases, such as those containing lithium and zinc or magnesium, allows for deprotonation under milder conditions and with greater functional group tolerance compared to traditional lithium amide or alkyllithium reagents. znaturforsch.com For instance, the combination of a lithium amide like LiTMP (lithium 2,2,6,6-tetramethylpiperidide) with a Lewis acid such as ZnCl2·TMEDA (TMEDA = tetramethylethylenediamine) can generate a highly active and selective metalating agent. These mixed-metal bases can deprotonate pyridines with high regioselectivity, which is often influenced by the substituents already present on the ring. znaturforsch.com

The use of TMP-based reagents, such as TMPMgCl·LiCl, has been shown to be highly effective and can lead to unusual regioselectivities. znaturforsch.com For example, the magnesiation of 2,6-dichloropyridine (B45657) occurs with high selectivity at the 4-position. znaturforsch.com These bases are kinetically highly active and can deprotonate a wide range of pyridine derivatives. znaturforsch.com

Trapping of Pyridyllithium/Zinc Species with Iodine Sources

Once the pyridyl-metal intermediate is formed through deprotonation, it can be trapped with various electrophiles. To synthesize 3-iodinated pyridines, a suitable iodine source is introduced. The reaction of the lithiated or zincated pyridine with molecular iodine (I₂) or other electrophilic iodine reagents results in the formation of the carbon-iodine bond at the desired position.

For instance, the direct lithiation of certain dichloropyridines with lithium diisopropylamide (LDA) leads to regioselective formation of lithiated pyridines, which can then be treated with iodine to yield the corresponding iodinated products in good yields. znaturforsch.com Combining a lithiation step with a subsequent transmetalation to a zinc species can also be advantageous. The resulting zinc reagent can then be iodinated. znaturforsch.com

Influence of Directing Groups on Regioselectivity

The regioselectivity of deprotonation is heavily influenced by the nature and position of substituents on the pyridine ring. znaturforsch.com These substituents are known as directing groups. A methoxy (B1213986) group, such as the one in 2-methoxypyridine (B126380), can act as a directing group for ortho-metalation, facilitating the introduction of a functional group at the adjacent position. ntu.edu.sg However, the presence of other substituents and the specific base used can alter the outcome. For example, in the presence of BF₃·OEt₂, the coordination of a bulky base like TMPMgCl·LiCl to the methoxy group's oxygen can be sterically hindered, leading to metalation at a more accessible position, such as C-6. znaturforsch.com The inherent electronic properties of the pyridine ring also play a crucial role, often making the C-2 and C-4 positions susceptible to nucleophilic attack or deprotonation due to the electron-withdrawing nature of the nitrogen atom. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing substituents onto the pyridine ring, particularly for installing fluorine and methoxy groups. acs.org This type of reaction is facilitated in electron-deficient aromatic systems like pyridine. nih.gov

Halogen Exchange Reactions for Fluorine Introduction

The introduction of a fluorine atom onto the pyridine ring can be achieved through halogen exchange reactions, a type of SNAr process. While chloropyridines are more commonly used in SNAr reactions due to their commercial availability, fluoropyridines often exhibit higher reactivity. acs.orgnih.gov The high electronegativity of fluorine can accelerate the SNAr reactions of pyridines. acs.org For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.orgnih.gov This enhanced reactivity allows for SNAr reactions to be conducted under milder conditions. acs.org The synthesis of fluorinated pyridines can also be achieved via nucleophilic substitution using reagents like potassium fluoride (B91410). epa.gov

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Nitropyridine | K[¹⁸F]F-K₂₂₂ | 2-[¹⁸F]Fluoropyridine | High | epa.gov |

| 3-Methoxy-2-nitropyridine | [¹⁸F]Fluoride | 3-Methoxy-2-[¹⁸F]fluoropyridine | 70-89% | epa.gov |

| 3-Methyl-2-nitropyridine | [¹⁸F]Fluoride | 3-Methyl-2-[¹⁸F]fluoropyridine | 70-89% | epa.gov |

This table presents data on the radiofluorination of nitropyridines, demonstrating the utility of SNAr for fluorine introduction.

Methoxylation via Nucleophilic Attack on Pyridine Ring Systems

The methoxy group can be introduced onto a pyridine ring through a nucleophilic aromatic substitution reaction where a methoxide (B1231860) source, such as sodium methoxide, displaces a suitable leaving group, like a halogen. nih.gov For instance, the synthesis of 6-bromo-2-methoxy-3-aminopyridine can be achieved through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov The electron-deficient nature of the pyridine ring facilitates this type of nucleophilic attack, particularly at the C-2 and C-4 positions. ntu.edu.sg Recent developments have even shown that a methoxy group at the C-3 position can be substituted by an amine nucleophile using a sodium hydride-iodide composite. ntu.edu.sg

| Starting Material | Nucleophile | Product | Yield | Reference |

| 2,6-Dibromo-3-aminopyridine | Sodium Methoxide | 6-Bromo-2-methoxy-3-aminopyridine | 98% | nih.gov |

| 3-Methoxypyridine | Piperidine | 3-(Piperidin-1-yl)pyridine | 85% | ntu.edu.sg |

| 3-Methoxypyridine | Pyrrolidine | 3-(Pyrrolidin-1-yl)pyridine | 83% | ntu.edu.sg |

This table showcases examples of methoxylation and amination of pyridines via nucleophilic substitution.

Optimization of Reaction Conditions and Isolation Techniques

The primary route for the synthesis of this compound involves the regioselective iodination of a 5-fluoro-2-methoxypyridine (B1304894) precursor. The optimization of this transformation is paramount and is influenced by a multitude of factors including the choice of solvent, reaction temperature, and the stoichiometry of the reagents employed. The purification of the final product from the reaction mixture is equally critical to obtain the compound in high purity.

A common strategy for the synthesis of related halo-methoxypyridines, such as 2-methoxy-3-bromo-5-fluoropyridine, involves a multi-step process. This can include the initial synthesis of the 2-methoxy-5-fluoropyridine intermediate from precursors like 2-methoxy-5-aminopyridine, followed by a halogenation step. google.com For the synthesis of this compound, a similar approach would be the direct iodination of 5-fluoro-2-methoxypyridine. The success of this iodination is highly dependent on the precise control of the reaction environment to favor the desired 3-iodo isomer and minimize the formation of by-products.

The choice of solvent can significantly impact the yield and selectivity of the iodination reaction. The solvent's polarity, ability to dissolve reactants, and its own potential reactivity are all important considerations. In the synthesis of the analogous compound, 2-amino-5-fluoro-3-iodopyridine, ethanol (B145695) is used as the reaction solvent. Ethanol is a polar protic solvent that can facilitate the dissolution of the reactants, including the silver sulphate used as a catalyst.

For the iodination of other pyridine derivatives, a range of solvents have been employed, and their effects on reaction outcomes have been noted. The ideal solvent for the iodination of 5-fluoro-2-methoxypyridine would need to be inert to the iodinating agent and the reaction conditions, while effectively solvating the pyridine substrate and the iodine source. The table below illustrates the effect of different solvents on a related iodination reaction, highlighting the importance of solvent selection.

Table 1: Effect of Solvent on a Representative Iodination Reaction

| Solvent | Dielectric Constant (20°C) | Relative Yield (%) |

|---|---|---|

| Ethanol | 24.55 | 60 |

| Acetonitrile | 37.5 | 55 |

| Dichloromethane | 8.93 | 40 |

| Tetrahydrofuran | 7.52 | 35 |

Note: The data in this table is illustrative and based on general principles and results from analogous reactions. Specific yields for the iodination of 5-fluoro-2-methoxypyridine would require experimental verification.

The temperature of the reaction and the stoichiometric ratio of the reactants are critical parameters that must be carefully controlled to achieve optimal results. In the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, the bromination reaction is carried out at a temperature between 20-90 °C for 2-6 hours. google.com A similar temperature range would likely be a suitable starting point for the optimization of the iodination of 5-fluoro-2-methoxypyridine.

For the iodination of 2-amino-5-bromopyridine (B118841) to produce 2-amino-5-bromo-3-iodopyridine (B1270907), the reaction temperature was found to have a significant effect on the yield. ijssst.info Lower temperatures resulted in an incomplete reaction, while higher temperatures under reflux conditions led to sublimation of iodine and a decreased yield. ijssst.info This suggests that an optimal temperature exists for maximizing the yield of the desired product.

The stoichiometry of the iodinating agent is also a key factor. In the synthesis of 2-amino-5-fluoro-3-iodopyridine, a 1:1 molar ratio of 2-amino-5-fluoropyridine (B1271945) to iodine and silver sulphate was used. In the iodination of 2-amino-5-bromopyridine, a slight excess of the in situ generated iodine was found to be beneficial. ijssst.info The following table, based on the optimization of the iodination of 2-amino-5-bromopyridine, illustrates the impact of temperature on reaction yield.

Table 2: Influence of Temperature on the Yield of a Representative Iodination Reaction

| Entry | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | 60 | 65.2 |

| 2 | 80 | 70.5 |

| 3 | 100 | 73.7 |

| 4 | 110 | 71.3 |

Source: Adapted from a study on the synthesis of 2-amino-5-bromo-3-iodopyridine. ijssst.info This data is for an analogous compound and serves as an illustrative example.

Following the completion of the reaction, the purification of this compound from the crude reaction mixture is essential to obtain a product of high purity. Common purification techniques include extraction, column chromatography, and crystallization.

In the synthesis of 2-amino-5-fluoro-3-iodopyridine, the purification process involves an initial workup with an aqueous solution of sodium carbonate and sodium thiosulphate to neutralize any remaining acid and quench unreacted iodine. The crude product is then extracted into an organic solvent, such as ethyl acetate (B1210297). The final purification is achieved by silica (B1680970) gel column chromatography, using a mixture of n-heptane and ethyl acetate as the eluent.

Crystallization is another powerful purification technique. For instance, in the preparation of 2-bromo-3-fluoro-6-picoline, the product is purified by recrystallization from an ethyl acetate/petroleum ether system. google.com Similarly, the purification of 2-amino-5-bromo-3-iodopyridine is achieved by recrystallization from 85% ethanol. ijssst.info The choice of solvent for recrystallization is critical and is determined by the solubility profile of the target compound and its impurities. The ideal solvent system will dissolve the compound at an elevated temperature and allow it to crystallize out in a pure form upon cooling, while the impurities remain in solution.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methoxy-3-bromo-5-fluoropyridine |

| 5-fluoro-2-methoxypyridine |

| 2-methoxy-5-aminopyridine |

| 2-amino-5-fluoro-3-iodopyridine |

| 2-amino-5-fluoropyridine |

| silver sulphate |

| iodine |

| 2-amino-5-bromo-3-iodopyridine |

| 2-aminopyridine |

| potassium iodide |

| potassium iodate |

| sodium carbonate |

| sodium thiosulphate |

| ethyl acetate |

| n-heptane |

| 2-bromo-3-fluoro-6-picoline |

| petroleum ether |

| ethanol |

| acetonitrile |

| dichloromethane |

Reactivity Governed by Halogen and Methoxy Substituents

The pyridine ring, an electron-deficient aromatic system, is further modulated by the attached functional groups. The fluorine at the 5-position, the iodine at the 3-position, and the methoxy group at the 2-position collectively create a unique reactivity profile, making it a valuable intermediate in organic synthesis.

The fluorine atom at the 5-position significantly influences the reactivity of the pyridine ring. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), which further decreases the electron density of the already electron-poor pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. However, this same electron-withdrawing nature makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at an activated position (ortho or para to the nitrogen and the fluorine).

The carbon-iodine (C-I) bond at the 3-position is the most reactive site for cross-coupling reactions. The C-I bond is weaker than C-Br and C-Cl bonds, making it more susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0). This is the initial and often rate-determining step in many cross-coupling cycles, including the Suzuki-Miyaura and Buchwald-Hartwig reactions. wikipedia.orgwikipedia.org

The relative reactivity order for halides in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl > F. wikipedia.org Therefore, in this compound, the iodine atom will be selectively displaced in such reactions, leaving the fluorine atom and the C-F bond intact. This selective reactivity is a cornerstone of its utility as a building block, allowing for the introduction of a wide variety of substituents at the 3-position. The reactivity of the C-I bond in 3-iodopyridines has been shown to be high in Suzuki cross-coupling reactions, leading to good yields of the corresponding coupled products. researchgate.netresearchgate.net

The methoxy group (-OCH₃) at the 2-position has a dual electronic effect. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, it also has a strong electron-donating mesomeric or resonance effect (+M) due to the lone pairs on the oxygen atom, which can be delocalized into the pyridine ring.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org Given the high reactivity of the C-I bond, this compound is expected to readily participate in Suzuki-Miyaura couplings.

This reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 3-position of the pyridine ring. The general reaction conditions involve a palladium source, a phosphine (B1218219) ligand, a base, and a suitable solvent.

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | High |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | High |

| 3 | Thiophene-3-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | Good |

| 4 | Pyridine-4-boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | DMF | Good |

This table represents expected outcomes based on typical Suzuki-Miyaura reactions of similar 3-iodopyridine (B74083) substrates. researchgate.netresearchgate.netcommonorganicchemistry.com Actual yields may vary.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction is instrumental in synthesizing substituted anilines and other arylamines. This compound can be effectively coupled with a variety of primary and secondary amines to yield the corresponding 3-aminopyridine (B143674) derivatives.

The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base. The choice of ligand and base is crucial for achieving high yields, especially with less reactive amines or sterically hindered substrates. wuxiapptec.combeilstein-journals.org

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | High |

| 2 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | Good |

| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | High |

| 4 | Pyrrolidine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | Good |

This table represents expected outcomes based on typical Buchwald-Hartwig amination reactions of similar 3-iodopyridine substrates. acs.orgnih.govmdpi.com Actual yields may vary.

Sonogashira Coupling and Other C-C Coupling Methodologies

The presence of a carbon-iodine bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in such reactions typically follows the order I > Br > Cl > F, ensuring that transformations like the Sonogashira, Suzuki, and Heck couplings occur with high selectivity at the C-3 position, leaving the C-F bond intact.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is particularly effective. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is generally performed using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org For this compound, the reaction would selectively produce 5-Fluoro-2-methoxy-3-(alkynyl)pyridines. Studies on similarly substituted systems, such as bromo-fluoro-cyanopyridines, have demonstrated that cross-coupling at the halogenated position (C-5 bromo) proceeds efficiently without disturbing the fluorine substituent at C-3. soton.ac.ukresearchgate.net Given the greater reactivity of the C-I bond compared to the C-Br bond, a similar or even higher efficiency is expected for the title compound.

Other important C-C bond-forming reactions, such as the Suzuki-Miyaura coupling (with boronic acids or esters) and the Heck-Mizoroki reaction (with alkenes), would also proceed selectively at the C-3 iodo position. mdpi.com These reactions provide powerful tools for introducing diverse aryl, heteroaryl, or vinyl groups, significantly expanding the molecular complexity accessible from this starting material.

Table 1: Representative C-C Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Expected Product |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI / Amine Base | 5-Fluoro-2-methoxy-3-(alkynyl)pyridine |

| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Pd(OAc)₂ / Ligand / Base | 3-Aryl-5-fluoro-2-methoxypyridine |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂ / Ligand / Base | 5-Fluoro-2-methoxy-3-(vinyl)pyridine |

Nucleophilic Substitution at Halogenated Positions

Displacement of Halogens by Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the positions ortho and para (2, 4, 6) to the ring nitrogen due to its electron-withdrawing nature. In this compound, the halogens are at the C-3 and C-5 positions. The reactivity of these sites towards nucleophilic displacement is influenced by both the pyridine nitrogen and the substituents.

The C-5 position, being para to the electron-donating methoxy group and meta to the nitrogen, is activated towards nucleophilic attack. The C-3 iodo position is meta to both the methoxy group and the nitrogen, rendering it less activated. Therefore, nucleophilic attack is more likely to occur at the C-5 position.

The identity of the halogen also plays a crucial role. In many SNAr reactions on polyhalogenated aromatics, the C-F bond is surprisingly reactive. mdpi.com The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack by a nucleophile. mdpi.com Although the C-F bond is strong, its cleavage is often facilitated in the rate-determining step of the SNAr mechanism. Conversely, iodide is an excellent leaving group. sci-hub.se The competition between the displacement of fluorine at C-5 and iodine at C-3 would depend heavily on the reaction conditions and the nature of the nucleophile. However, given the electronic activation at C-5, displacement of the fluoride by common nucleophiles such as alkoxides, thiolates, and amines is a probable pathway under suitable conditions. nih.gov

Strategies for Further Functionalization

The selective displacement of a halogen atom opens avenues for extensive functionalization. Should a nucleophile, such as an amine (R-NH₂), displace the C-5 fluorine, the resulting 5-amino-3-iodo-2-methoxypyridine can be further modified. The newly introduced amino group can undergo acylation to form amides, or it could be used to modulate the electronic properties of the scaffold.

Alternatively, if the C-5 position is functionalized with a protected thiol, subsequent deprotection would yield a free thiol group. This thiol could then be used in various transformations, including S-alkylation or oxidation to form sulfoxides or sulfones, each step adding a layer of complexity and potentially tuning the biological activity of the molecule. This step-wise functionalization strategy, leveraging the differential reactivity of the halogenated positions, underscores the compound's utility as a flexible synthetic intermediate.

Electrophilic Aromatic Substitution on the Pyridine Core

Regiochemical Considerations in Electrophilic Attack

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult due to the ring's electron-deficient character and the potential for the ring nitrogen to be protonated under acidic conditions, further deactivating the ring. youtube.comrsc.org When substitution does occur, it is directed to the C-3 position (meta to the nitrogen). youtube.com

In this compound, the outcome of an EAS reaction is controlled by the combined directing effects of the three substituents on the two available positions: C-4 and C-6.

2-Methoxy group: This is a powerful activating group and is ortho, para-directing. It strongly activates positions 3 and 5, which are already substituted.

3-Iodo group: This is a deactivating group and is ortho, para-directing, pointing towards positions 2, 4, and 6.

5-Fluoro group: This is also a deactivating group and is ortho, para-directing, pointing towards positions 4 and 6.

The directing vectors of both halogen substituents converge on positions C-4 and C-6. The potent activating effect of the C-2 methoxy group, while not directly aimed at the open sites, serves to overcome the inherent deactivation of the pyridine ring, making an EAS reaction feasible. Therefore, electrophilic attack is strongly predicted to occur at either the C-4 or C-6 position. The ultimate regioselectivity between these two sites would likely be influenced by steric hindrance and the specific electrophile used. For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of 4-nitro and 6-nitro derivatives. acs.orgrsc.orgfiveable.me

Derivatization and Scaffold Expansion

The true synthetic value of this compound lies in its capacity for sequential and regioselective functionalization, enabling significant derivatization and scaffold expansion. Pyridine-based scaffolds are prevalent in medicinal chemistry, found in numerous approved therapeutic agents. nih.gov

A synthetic strategy could begin with a Sonogashira coupling at the C-3 iodo position to install an alkyne handle. This alkyne is a versatile functional group that can participate in a host of transformations, including click chemistry (e.g., Huisgen cycloaddition to form triazoles), further coupling reactions, or reduction to an alkene or alkane.

Following the modification at C-3, a second functionalization could be carried out. This could involve a nucleophilic aromatic substitution to replace the fluorine atom at C-5 with a different group, such as an amine or ether, introducing another point of diversity. Finally, an electrophilic substitution reaction could be employed to functionalize the C-4 or C-6 position. This multi-step approach allows for the systematic construction of highly decorated, three-dimensional pyridine scaffolds from a single, well-defined starting material, making it a valuable tool for building libraries of compounds for drug discovery and materials science.

Introduction of Diverse Functional Groups for Library Synthesis

The trifunctionalized nature of this compound makes it an exceptionally valuable building block for the synthesis of diverse chemical libraries. The distinct electronic properties and reactivity of the iodo, fluoro, and methoxy substituents on the pyridine core allow for a range of selective chemical transformations. The carbon-iodine bond at the C-3 position is the most labile site for transition-metal-catalyzed cross-coupling reactions, providing a primary anchor point for introducing molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are a cornerstone of modern synthetic chemistry, prized for their efficiency and tolerance of various functional groups. mdpi.com The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are particularly powerful tools for functionalizing this compound, primarily at the C-3 position.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the iodo-pyridine with a variety of organoboron compounds, typically aryl or vinyl boronic acids or their esters. mdpi.com The reaction proceeds in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the pyridine ring in such coupling reactions. benchchem.com This method allows for the straightforward synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst/Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Fluoro-2-methoxy-3-phenylpyridine |

| This compound | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Fluoro-2-methoxy-3-(p-tolyl)pyridine |

| This compound | 2-Thiopheneboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Fluoro-2-methoxy-3-(thiophen-2-yl)pyridine |

| This compound | Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ / Na₂CO₃ | 5-Fluoro-2-methoxy-3-vinylpyridine |

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is highly efficient for creating carbon-carbon triple bonds, which can serve as handles for further transformations or as integral parts of the final molecule's structure.

Table 2: Examples of Sonogashira Coupling Reactions

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst/Base | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 5-Fluoro-2-methoxy-3-(phenylethynyl)pyridine |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-((Trimethylsilyl)ethynyl)-5-fluoro-2-methoxypyridine |

| This compound | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-(5-Fluoro-2-methoxypyridin-3-yl)prop-2-yn-1-ol |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. organic-chemistry.org It enables the coupling of the iodo-pyridine with a wide array of primary and secondary amines, as well as other nitrogen nucleophiles. Research has demonstrated that nickel-catalyzed Buchwald-Hartwig type aminations can exhibit high selectivity for aryl iodides even in the presence of other halide substituents like bromo or chloro groups. nih.gov This selectivity is crucial for achieving predictable outcomes in complex molecules. The reaction can tolerate heterocyclic substrates, making it well-suited for modifying this compound to generate libraries of novel amines. nih.gov

Table 3: Examples of Buchwald-Hartwig Amination Reactions

| Reactant 1 | Reactant 2 (Amine) | Catalyst/Base | Product |

| This compound | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | N-Phenyl-5-fluoro-2-methoxypyridin-3-amine |

| This compound | Morpholine | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 4-(5-Fluoro-2-methoxypyridin-3-yl)morpholine |

| This compound | Benzylamine | Pd₂(dba)₃ / RuPhos / K₃PO₄ | N-Benzyl-5-fluoro-2-methoxypyridin-3-amine |

Strategies for Modifying the Pyridine Ring and Side Chains

Beyond functionalization at the C-3 iodo position, the other substituents and the pyridine ring itself offer avenues for chemical modification, further diversifying the accessible chemical space.

Modification of the 2-Methoxy Group

The methoxy group at the C-2 position is a key modulator of the pyridine ring's electronics. It can also be a point of chemical transformation. O-demethylation of the methoxy group to the corresponding 2-hydroxypyridine (B17775) (which exists predominantly in its tautomeric pyridone form) is a common strategy. This transformation can be achieved using various reagents, such as strong acids like hydrobromic acid or Lewis acids like boron tribromide. The resulting 2-pyridone offers a new reactive handle for N-alkylation, N-arylation, or conversion of the hydroxyl group to other functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C-5 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. While the iodine at C-3 is the primary site for cross-coupling, the C-F bond can be targeted by strong nucleophiles under specific conditions, often requiring elevated temperatures. The reactivity of fluoropyridines in SNAr reactions is generally higher than that of their chloro- or bromo- analogues. nih.gov This allows for the displacement of the fluoride ion by a range of nucleophiles, including:

Alkoxides: Introduction of new ether linkages.

Thiolates: Formation of thioethers.

Amines: Creation of amino-pyridines, complementary to the Buchwald-Hartwig approach.

The choice of reaction conditions is critical to ensure selectivity between SNAr at the C-5 position and cross-coupling at the C-3 position.

Further Transformation of Introduced Functional Groups

The functional groups installed via the methods described in section 3.5.1 can themselves be starting points for further diversification. For example:

Alkynes introduced via Sonogashira coupling can undergo a variety of subsequent reactions, such as cycloadditions (e.g., "click chemistry" with azides to form triazoles), hydration to form ketones, or reduction to alkenes or alkanes.

Amines formed through Buchwald-Hartwig amination can be readily acylated, sulfonated, or used in reductive amination protocols to build more complex side chains.

Biaryl units from Suzuki coupling can possess other functional groups on the newly introduced ring, providing sites for yet another layer of synthetic elaboration.

These multi-step synthetic sequences, originating from the versatile this compound scaffold, enable the systematic and efficient construction of large and complex chemical libraries for screening in drug discovery and materials science.

Spectroscopic and Structural Characterization of 5 Fluoro 3 Iodo 2 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

A detailed analysis of the chemical shifts (δ), coupling constants (J), and multiplicities of the signals corresponding to the aromatic protons and the methoxy (B1213986) group protons would have been presented here. This would have allowed for the definitive assignment of each proton in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

This section would have detailed the chemical shifts of each carbon atom in the pyridine (B92270) ring and the methoxy group. The effect of the fluorine, iodine, and methoxy substituents on the carbon chemical shifts would have been discussed to confirm the substitution pattern.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

The ¹⁹F NMR spectrum would have provided the chemical shift of the fluorine atom, and its coupling with neighboring protons would have been analyzed to further confirm the structure.

Multi-dimensional NMR Techniques

A discussion on the application of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been included to show how these experiments could be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

This subsection would have presented the experimentally determined exact mass of the molecular ion ([M]+ or [M+H]+) of 5-Fluoro-3-iodo-2-methoxypyridine. This value would have been compared to the calculated theoretical mass to confirm the elemental composition of the compound.

Due to the absence of specific data for this compound, the generation of an article with the requested detailed research findings and data tables is not feasible at this time. Further research and experimental work would be required to obtain the necessary spectroscopic information for this compound.

Electron Ionization Mass Spectrometry (EI-MS)

There is no available Electron Ionization Mass Spectrometry (EI-MS) data for this compound in published scientific literature or databases. EI-MS is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. Analysis of the resulting mass spectrum provides information about the molecular weight and the structure of the compound based on its fragmentation pattern. Without experimental data, a detailed discussion of its mass spectrometric behavior under EI conditions is not possible.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Similarly, no public data from Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of this compound could be located. ESI is a soft ionization technique that is particularly useful for polar and high molecular weight compounds, as it typically results in the formation of a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. The lack of ESI-MS data precludes any discussion on the ionization characteristics of this compound under these conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed Infrared (IR) spectroscopy data for this compound, including specific absorption bands and their corresponding vibrational modes, is not available in the public domain. IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. A hypothetical analysis would anticipate characteristic peaks for C-F, C-I, C-O, and C=N bonds within the pyridine ring structure; however, without experimental spectra, a definitive assignment of these vibrational frequencies cannot be provided.

X-ray Diffraction Analysis for Solid-State Molecular Structure and Regiochemical Confirmation

There are no published X-ray diffraction studies for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide unequivocal confirmation of the compound's regiochemistry, detailing the substitution pattern on the pyridine ring, as well as providing precise bond lengths, bond angles, and intermolecular interactions in the solid state. The absence of this crystallographic data means that the solid-state molecular structure has not been experimentally determined and reported.

Computational and Theoretical Investigations of 5 Fluoro 3 Iodo 2 Methoxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure of 5-Fluoro-3-iodo-2-methoxypyridine. These calculations allow for the precise modeling of its geometry and the analysis of its molecular orbitals.

Molecular Geometry Optimization and Conformation Analysis

Computational studies, typically employing DFT methods such as B3LYP with a 6-311++G(d,p) basis set, are used to determine the most stable conformation of this compound. The optimization process involves finding the minimum energy structure by adjusting bond lengths, bond angles, and dihedral angles. For the 2-methoxy substituent, the orientation of the methyl group relative to the pyridine (B92270) ring is of particular interest. Studies on similar 2-methoxypyridine (B126380) derivatives have shown that the methoxy (B1213986) group often lies coplanar with the pyridine ring to maximize resonance effects, with the methyl group oriented either syn or anti to the ring nitrogen. In the case of this compound, the presence of bulky iodine at the 3-position and fluorine at the 5-position can influence the preferred orientation of the methoxy group due to steric hindrance.

The optimized geometric parameters, including key bond lengths and angles, can be tabulated to provide a clear representation of the molecule's structure.

Table 1: Selected Optimized Geometric Parameters for this compound (Representative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-O1 | 1.365 | C3-C2-N1 | 122.5 |

| C2-N1 | 1.330 | C2-N1-C6 | 118.0 |

| C3-I | 2.090 | C2-C3-C4 | 119.8 |

| C5-F | 1.350 | C4-C5-C6 | 118.5 |

| O1-CH3 | 1.430 | C2-O1-CH3 | 118.2 |

Note: This data is representative and based on typical values from DFT calculations on similar substituted pyridines. Actual values may vary based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the iodine atom, which has lone pairs of electrons. The LUMO is likely to be a π* orbital distributed over the pyridine ring. The electron-withdrawing nature of the fluorine and iodine atoms, along with the electron-donating methoxy group, will influence the energies of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Representative Data)

| Parameter | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.30 |

Note: This data is representative and based on typical values from DFT calculations on similar substituted pyridines.

A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The specific distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

Acidity and Basicity Predictions

Computational methods can provide reliable predictions of the acidity and basicity of molecules in different phases.

Calculation of Gas-Phase and Solution-Phase pKa Values

The basicity of this compound is determined by the availability of the lone pair of electrons on the pyridine nitrogen atom for protonation. The pKa value, which quantifies this basicity, can be calculated using thermodynamic cycles in conjunction with DFT. These calculations typically involve computing the Gibbs free energy change for the protonation reaction in both the gas phase and in solution, often using a continuum solvent model like the Polarizable Continuum Model (PCM).

The substituents on the pyridine ring significantly impact its basicity. The electron-donating methoxy group at the 2-position would be expected to increase the basicity (raise the pKa) compared to unsubstituted pyridine. Conversely, the electron-withdrawing fluoro and iodo substituents will decrease the electron density on the nitrogen atom, thereby lowering the basicity (decreasing the pKa). The net effect will be a balance of these opposing influences. Theoretical studies on substituted pyridines have demonstrated the ability of computational methods to predict these trends with reasonable accuracy. mdpi.comacademicdirect.org

Table 3: Predicted pKa Values for this compound and Related Compounds (Representative Data)

| Compound | Predicted pKa (Aqueous) |

| Pyridine | 5.25 (Experimental) |

| 2-Methoxypyridine | 3.28 (Experimental) |

| 3-Fluoropyridine | 2.97 (Experimental) |

| 3-Iodopyridine (B74083) | 3.25 (Experimental) |

| This compound | ~2.5 - 3.5 (Estimated) |

Note: The pKa for the title compound is an estimate based on the effects of similar substituents.

Assessment of CH Acidity and Deprotonation Pathways

Besides the basicity of the ring nitrogen, the acidity of the C-H bonds on the pyridine ring can also be computationally assessed. This involves calculating the energy required to remove a proton from each of the available C-H positions (in this case, at the C4 and C6 positions). The position with the lowest deprotonation energy will be the most acidic. The presence of the electron-withdrawing fluorine and iodine atoms is expected to increase the acidity of the adjacent C-H protons.

DFT calculations can model the deprotonation process and the stability of the resulting carbanions. The analysis of the electrostatic potential map can also highlight regions of higher positive charge on the hydrogen atoms, indicating greater acidity. For this compound, the C-H at the C4 position, situated between the iodo and fluoro substituents, is likely to be the most acidic proton.

Reaction Mechanism Modeling

Computational modeling can be employed to elucidate the mechanisms of reactions involving this compound. For instance, in reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT can be used to map out the entire reaction pathway. This includes identifying transition states, intermediates, and calculating the activation energies for each step.

For example, in a hypothetical nucleophilic substitution reaction, a nucleophile could attack the carbon atom bonded to either the fluorine or the iodine. Given that iodine is a better leaving group than fluorine, substitution at the C3 position is generally more favorable. Computational modeling can confirm this by comparing the activation barriers for the two potential pathways. These studies provide a deeper understanding of the reactivity and can guide the design of synthetic routes.

Transition State Analysis for Key Synthetic Transformations

A critical aspect of understanding the reactivity of This compound involves the computational modeling of transition states for its key synthetic transformations. Such analyses, typically employing Density Functional Theory (DFT) or other high-level quantum chemical methods, would provide invaluable insights into reaction mechanisms and kinetics.

For instance, in palladium-catalyzed cross-coupling reactions, which are common for halogenated pyridines, transition state analysis could elucidate the energies associated with oxidative addition, transmetalation, and reductive elimination steps. This would help in predicting the most favorable reaction pathways and optimizing reaction conditions.

Table 1: Hypothetical Transition State Energy Barriers for a Suzuki Coupling Reaction of this compound

| Reaction Step | Catalyst System | Solvent | Calculated Energy Barrier (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | Toluene | Data Not Available |

| Transmetalation | Data Not Available | ||

| Reductive Elimination | Data Not Available |

This table illustrates the type of data that would be generated from transition state analysis. Currently, no specific values are available in the literature for this compound.

Prediction of Regioselectivity based on Electronic Descriptors

The presence of three different substituents on the pyridine ring of This compound (fluoro, iodo, and methoxy groups) makes the prediction of regioselectivity in reactions such as electrophilic or nucleophilic aromatic substitution a key challenge. Computational methods can be employed to calculate various electronic descriptors that help in predicting the most likely site of reaction.

These descriptors include, but are not limited to, Mulliken or Natural Bond Orbital (NBO) charges, Fukui functions (to predict sites for nucleophilic, electrophilic, and radical attack), and the local softness of atomic sites. By mapping these properties onto the molecular structure, a clear picture of the electronic landscape of the molecule can be obtained, allowing for informed predictions of regioselectivity.

Table 2: Hypothetical Calculated Electronic Descriptors for this compound

| Atomic Position | Mulliken Charge | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack |

| C-4 | Data Not Available | Data Not Available | Data Not Available |

| C-6 | Data Not Available | Data Not Available | Data Not Available |

This table represents the kind of data that would be used to predict regioselectivity. Specific calculated values for this compound are not currently published.

Structure-Reactivity and Structure-Selectivity Relationship Studies

A comprehensive computational study of This compound would also involve establishing clear structure-reactivity and structure-selectivity relationships. This would entail systematically modifying the structure of the molecule (e.g., by changing the halogen at the 3-position or altering the substituent at the 5-position) and calculating the resulting changes in reactivity and selectivity.

Such studies would allow for the development of predictive models that can guide the design of new synthetic routes and the development of novel derivatives with desired chemical properties. For example, by correlating calculated activation energies for a particular reaction with specific structural parameters, one could predict the reactivity of a wide range of related compounds without the need for extensive experimental work.

Advanced Applications and Research Outlook in Specialized Chemical Fields

Role as a Core Building Block for Complex Heterocyclic Architectures

The pyridine (B92270) scaffold is a fundamental structural motif present in a wide array of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov The specific arrangement of substituents in 5-Fluoro-3-iodo-2-methoxypyridine makes it an exceptionally useful precursor for constructing more intricate heterocyclic systems. The presence of both an electron-withdrawing fluorine atom and a readily displaceable iodine atom allows for selective and sequential cross-coupling reactions. This enables the introduction of various functional groups and the annulation of additional rings onto the pyridine core.

Researchers have utilized this building block in domino reactions and multi-component syntheses to efficiently generate polyfunctional pyridines. researchgate.net The differing reactivity of the carbon-iodine and carbon-fluorine bonds can be exploited to control the regioselectivity of these transformations, leading to the predictable formation of complex products. This controlled functionalization is crucial for developing new chemical entities with specific biological or material properties.

Precursor in the Synthesis of Radiotracers for Molecular Imaging Research

The development of novel radiotracers is a cornerstone of advancing molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These non-invasive methods are critical for diagnosing and monitoring a variety of diseases, including cancer. This compound serves as a key precursor in the synthesis of pyridine-based imaging agents.

Strategies for the Incorporation of Radioisotopes (e.g., ¹⁸F, ¹²³I)

The structure of this compound is well-suited for the incorporation of radioisotopes. The iodine atom can be readily substituted with radioactive isotopes of iodine, such as Iodine-123, through various radioiodination methods. More significantly, the fluorine atom at the 5-position allows for the introduction of the positron-emitting isotope Fluorine-18 (¹⁸F), which is widely used in PET imaging.

The incorporation of ¹⁸F can be achieved through nucleophilic aromatic substitution (SNAᵣ) reactions, where the stable ¹⁹F atom is replaced by the radioactive ¹⁸F. researchgate.netnih.gov The development of efficient ¹⁸F-radiolabeling methods is a major area of research, with a focus on achieving high radiochemical yields and purities under mild conditions suitable for sensitive biomolecules. researchgate.netnih.govnih.gov

Synthetic Pathways for Pyridine-Based PET/SPECT Imaging Agents (e.g., Niofene derivatives)

A notable application of this precursor is in the synthesis of Niofene derivatives. Niofene and its analogues are being investigated as potential imaging agents for various biological targets. The synthesis of these complex molecules often involves the strategic use of functionalized pyridine building blocks. The this compound scaffold provides a convenient starting point for introducing the necessary pharmacophores and the radioisotope in a controlled manner. The synthetic routes typically involve cross-coupling reactions at the iodine position to build the core structure, followed by the introduction of the radioisotope in the final steps of the synthesis.

Utility in the Development of Ligands for Metal Catalysis

The pyridine moiety is a well-established ligand in coordination chemistry and metal catalysis due to its ability to coordinate with a wide range of metal centers. nih.govresearchgate.netrsc.org The electronic properties of the pyridine ring can be fine-tuned by the introduction of various substituents, thereby influencing the catalytic activity of the resulting metal complex.

This compound offers a platform for creating novel ligands. The fluorine and methoxy (B1213986) groups modulate the electron density of the pyridine ring, while the iodine atom serves as a handle for further functionalization. Through cross-coupling reactions, various coordinating groups can be attached at the 3-position, leading to the formation of bidentate or polydentate ligands. These tailored ligands can then be used to prepare metal complexes with specific catalytic properties for a variety of organic transformations. nih.govresearchgate.net

Application in the Rational Design and Synthesis of Functional Organic Materials

The unique electronic and structural features of fluorinated and iodinated pyridines make them attractive components for the design of functional organic materials. mdpi.com These materials can exhibit interesting optical, electronic, and self-assembly properties. The presence of the fluorine atom can enhance thermal stability and introduce specific intermolecular interactions, while the polarizable iodine atom can influence crystal packing and electronic conductivity.

By incorporating this compound into larger conjugated systems, researchers can develop new materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. mdpi.com The ability to selectively functionalize the molecule allows for precise control over the final material's properties.

Future Research Directions in Synthetic Methodology Development

While this compound is already a valuable tool, there is ongoing research to further expand its utility through the development of new synthetic methodologies. researchgate.net A key focus is on developing more efficient and selective methods for the functionalization of the pyridine ring. nih.govresearchgate.net This includes the exploration of novel catalytic systems for cross-coupling reactions and the development of C-H activation strategies to directly introduce new functional groups. nih.gov

Future research will likely focus on:

Developing milder and more general methods for the late-stage functionalization of complex molecules containing the this compound core.

Exploring new types of reactions that can be performed at the different positions of the pyridine ring, leading to a wider diversity of accessible structures.

Integrating this building block into automated synthesis platforms to accelerate the discovery of new molecules with desired properties.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-3-iodo-2-methoxypyridine?

- Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution. For example:

- Iodination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or directed ortho-metalation (DoM) strategies. The methoxy and fluorine groups direct substitution to the 3-position .

- Fluorination : Fluorine can be introduced via Balz-Schiemann reaction or using fluorinating agents like Selectfluor®.

- Precursor Modification : Start with 2-methoxypyridine derivatives and sequentially introduce fluorine and iodine. Purification often requires column chromatography or recrystallization.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use , , and NMR to identify substituent effects. Fluorine () causes splitting in NMR (e.g., doublets for adjacent protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~268.99 g/mol).

- X-ray Crystallography : Resolves regiochemistry and bond angles, as demonstrated for structurally related fluoropyridines .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Use gloves, lab coats, and eye protection to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation of dust or vapors.

- Store in airtight containers away from light, as iodine substituents may decompose under UV exposure .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the iodination of fluorinated methoxypyridine precursors?

- Methodological Answer :

- Directing Groups : The methoxy group (-OCH) is a strong ortho/para director, while fluorine (-F) is meta-directing. Competing effects require careful control of reaction conditions (e.g., temperature, solvent polarity) to favor iodination at the 3-position .

- Catalytic Systems : Use transition metals (e.g., Pd/Cu) to mediate cross-coupling reactions, ensuring iodine incorporation at the desired site .

Q. How to resolve contradictions in NMR data arising from fluorine-iodine coupling effects?

- Methodological Answer :

- Decoupling Techniques : Apply decoupling during NMR acquisition to simplify splitting patterns.

- 2D NMR : Use HSQC or HMBC to correlate coupled nuclei and assign signals unambiguously.

- Computational Modeling : Predict chemical shifts using DFT calculations (e.g., Gaussian software) to validate experimental data .

Q. What strategies mitigate competing side reactions in cross-coupling applications of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., -OH or -NH) to prevent undesired coupling.

- Catalyst Optimization : Screen palladium/copper catalysts (e.g., Pd(PPh), CuI) and ligands (e.g., Xantphos) to enhance selectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction efficiency .

Q. How to analyze environmental stability and degradation pathways of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.